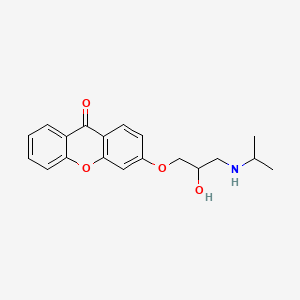

Xanthonolol

描述

A 2020 study by Huang et al. established a robust high-performance liquid chromatography (HPLC) method to quantify xanthonolol in rat plasma, enabling precise PK analysis . Key findings include:

- Linear Pharmacokinetics: Plasma concentration-time profiles followed a two-compartment open model with first-order elimination.

- Dose Proportionality: Area under the curve (AUC) values increased proportionally with intravenous doses (5, 10, and 15 mg/kg), indicating linear kinetics within this range.

The HPLC method utilized a McIlvaine buffer-based mobile phase (pH 6.4) with 18% acetonitrile and 17% methanol, achieving a lower limit of quantification (LLOQ) of 50 ng/mL . This analytical approach underscores this compound’s suitability for preclinical PK studies.

属性

CAS 编号 |

37933-99-6 |

|---|---|

分子式 |

C19H21NO4 |

分子量 |

327.4 g/mol |

IUPAC 名称 |

3-[2-hydroxy-3-(propan-2-ylamino)propoxy]xanthen-9-one |

InChI |

InChI=1S/C19H21NO4/c1-12(2)20-10-13(21)11-23-14-7-8-16-18(9-14)24-17-6-4-3-5-15(17)19(16)22/h3-9,12-13,20-21H,10-11H2,1-2H3 |

InChI 键 |

OLDFECRHZVIEMS-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)O |

规范 SMILES |

CC(C)NCC(COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)O |

同义词 |

3-(3-isopropylamino)-2-hydroxypropoxyxanthone xanthonolol |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of xanthone derivatives, including Xanthonolol, typically involves several key steps. One common method is the classical Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times .

Industrial Production Methods: Industrial production of xanthone derivatives often employs microwave heating to enhance reaction efficiency and yield . The use of catalysts such as ytterbium, palladium, ruthenium, and copper has also been explored to optimize the synthesis process .

化学反应分析

Types of Reactions: Xanthonolol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxy and isopropylamino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

科学研究应用

Chemistry: In chemistry, 9H-Xanthen-9-one derivatives are used as intermediates in the synthesis of various bioactive compounds .

Biology: In biological research, these compounds are studied for their potential antioxidant and anti-inflammatory properties .

Medicine: Medically, xanthone derivatives have shown promise in the treatment of diseases such as cancer, Alzheimer’s, and diabetes due to their diverse pharmacological activities .

Industry: Industrially, these compounds are used in the development of dyes, pigments, and other materials due to their stable chemical structure and vibrant colors .

作用机制

The mechanism of action of Xanthonolol involves its interaction with various molecular targets and pathways. The hydroxy and isopropylamino groups play a crucial role in modulating the compound’s biological activity. For instance, the compound may inhibit specific enzymes or receptors, leading to its observed pharmacological effects .

相似化合物的比较

Structural and Functional Analogues

Xanthonolol belongs to the xanthone family, which includes compounds like α-mangostin and γ-mangostin. Key distinctions include:

- Analytical Challenges: The HPLC method for this compound employs a unique mobile phase (McIlvaine buffer with acetonitrile/methanol), whereas mangostins often require higher organic solvent ratios for elution, reflecting structural differences .

Pharmacokinetic Parameters

The table below contrasts this compound’s PK metrics with generalized data from xanthones and synthetic derivatives:

Key Observations :

- This compound exhibits a shorter t1/2 and higher CL than α-mangostin, suggesting faster metabolism and elimination.

- Linear AUC-dose proportionality aligns with synthetic derivative XD-1 but contrasts with α-mangostin’s non-linearity at higher doses.

Methodological Comparisons

This compound’s HPLC quantification method (LLOQ: 50 ng/mL) is more sensitive than techniques reported for other xanthones, such as UV-based assays for mangostins (LLOQ: 100–200 ng/mL) . This advantage supports its utility in low-concentration PK studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。